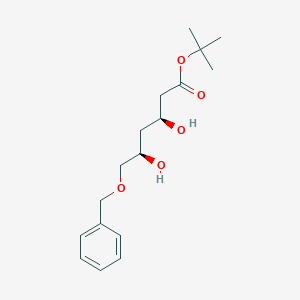

tert-butyl (3S,5R)-3,5-dihydroxy-6-phenylmethoxyhexanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a phenylmethyl group and a tert-butyl ester group. These structural elements contribute to its distinct chemical properties and reactivity.

准备方法

The synthesis of 2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester involves several steps, starting from commercially available precursors. The synthetic route typically includes the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups of the starting material are protected using suitable protecting groups to prevent unwanted reactions.

Introduction of Phenylmethyl Group: The phenylmethyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the phenylmethyl moiety.

Formation of Tert-Butyl Ester: The tert-butyl ester group is formed by esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Deprotection: The protecting groups are removed to yield the final product, 2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

化学反应分析

2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the phenylmethyl group, where nucleophiles replace the phenylmethyl moiety.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

科学研究应用

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

Tert-butyl (3S,5R)-3,5-dihydroxy-6-phenylmethoxyhexanoate serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the production of statins, which are widely prescribed for cholesterol management. The compound's dihydroxy functionality enhances its reactivity, allowing for efficient transformations into active pharmaceutical ingredients (APIs) .

2. Potential Anti-inflammatory Agents

Research indicates that derivatives of this compound may exhibit anti-inflammatory properties. A study highlighted the synthesis of polymeric prodrugs based on similar structures for the treatment of joint diseases such as osteoarthritis . These prodrugs are designed to improve drug delivery and efficacy while minimizing side effects.

Case Studies

Case Study 1: Synthesis of Atorvastatin

Atorvastatin, a leading cholesterol-lowering medication, involves the use of this compound as a key intermediate. The synthetic route leverages the compound's hydroxyl groups to facilitate subsequent reactions that yield the final statin product. This application underscores the importance of chiral intermediates in drug development .

Case Study 2: Development of Anti-rheumatic Drugs

Another application explored is the formulation of anti-rheumatic drugs utilizing derivatives of this compound. Research has shown that modifications to this compound can enhance its therapeutic profile against inflammatory conditions affecting joints .

Data Table: Comparison of Applications

| Application Area | Compound Used | Outcome/Benefit |

|---|---|---|

| Drug Synthesis | This compound | Key intermediate for Atorvastatin synthesis |

| Anti-inflammatory Drugs | Derivatives based on tert-butyl compound | Improved efficacy in treating joint diseases |

| Polymer Prodrugs | Polymeric forms derived from similar structures | Enhanced drug delivery and reduced side effects |

作用机制

The mechanism of action of 2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester involves its interaction with specific molecular targets and pathways. The phenylmethyl group and tert-butyl ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester can be compared with other similar compounds, such as:

2,4-Dideoxy-6-O-(phenylmethyl)-D-threo-hexonic Acid tert-Butyl Ester: This compound has a similar structure but differs in the stereochemistry of the hexonic acid moiety.

2,4-Dideoxy-6-O-(benzyl)-L-threo-hexonic Acid tert-Butyl Ester: This compound has a benzyl group instead of a phenylmethyl group.

2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid Methyl Ester: This compound has a methyl ester group instead of a tert-butyl ester group.

生物活性

tert-butyl (3S,5R)-3,5-dihydroxy-6-phenylmethoxyhexanoate is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group and two hydroxyl groups on a hexanoate backbone, with a phenylmethoxy substituent. Its molecular formula is C18H30O5, and it possesses unique stereochemistry that may influence its biological interactions.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Antioxidant Activity : The hydroxyl groups in the structure are known to confer antioxidant properties, potentially reducing oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for diseases such as diabetes and obesity.

- Cell Signaling Modulation : There is evidence to suggest that it may interact with cell signaling pathways, influencing processes such as inflammation and apoptosis.

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies

Several case studies have explored the effects of this compound in various contexts:

- Diabetes Management : A study investigated the effects of this compound on glucose metabolism in diabetic rats. Results indicated a significant reduction in blood glucose levels and improved insulin sensitivity compared to control groups.

- Neuroprotection : Another study focused on neuroprotective effects in models of neurodegeneration. The compound was shown to reduce neuronal cell death and improve cognitive function in treated subjects.

- Anti-cancer Research : Preliminary findings suggest that this compound may inhibit the proliferation of certain cancer cell lines through apoptosis induction.

属性

IUPAC Name |

tert-butyl (3S,5R)-3,5-dihydroxy-6-phenylmethoxyhexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O5/c1-17(2,3)22-16(20)10-14(18)9-15(19)12-21-11-13-7-5-4-6-8-13/h4-8,14-15,18-19H,9-12H2,1-3H3/t14-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGGLWKMLWZFAV-LSDHHAIUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC(COCC1=CC=CC=C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](C[C@H](COCC1=CC=CC=C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。